4-(3,4-diethoxyphenyl)-1H-pyrazol-5-amine
Description
4-(3,4-diethoxyphenyl)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a phenyl ring substituted with two ethoxy groups at the 3 and 4 positions, attached to a pyrazole ring with an amine group at the 5 position. The unique structure of this compound makes it of interest in various fields of scientific research.
Properties
IUPAC Name |
4-(3,4-diethoxyphenyl)-1H-pyrazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-3-17-11-6-5-9(7-12(11)18-4-2)10-8-15-16-13(10)14/h5-8H,3-4H2,1-2H3,(H3,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBPNRDKUUNIAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=C(NN=C2)N)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-diethoxyphenyl)-1H-pyrazol-5-amine typically involves the reaction of 3,4-diethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazole ring. The final step involves the introduction of the amine group at the 5 position of the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol and catalysts like acetic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-diethoxyphenyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethoxy groups and the amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under conditions such as reflux in organic solvents.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, oxides, and reduced derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Reactivity
The presence of the amine group and the pyrazole ring allows 4-(3,4-diethoxyphenyl)-1H-pyrazol-5-amine to participate in various chemical reactions, including:
- Oxidation: Formation of quinones or oxides.
- Reduction: Generation of hydrazine derivatives.
- Substitution Reactions: Synthesis of various substituted pyrazole derivatives.
These properties make it a versatile building block in organic synthesis.
Medicinal Chemistry
The compound is under investigation for its potential therapeutic applications due to its diverse biological activities:
- Anticancer Activity: Studies have shown that this compound exhibits significant cytotoxic effects on various cancer cell lines. For instance, in vivo studies demonstrated tumor regression in models treated with this compound, indicating its potential as an anticancer agent .
- Antimicrobial Properties: The compound has been evaluated for its antimicrobial efficacy against several pathogens. In vitro assays revealed promising results against both gram-positive and gram-negative bacteria .
Coordination Chemistry
This compound serves as a ligand in coordination chemistry, forming complexes with transition metals. These complexes can exhibit unique electronic properties and catalytic activities, making them valuable in catalysis and materials science.
Material Science
Due to its unique structural characteristics, this compound is being explored for applications in the development of new materials:
- Dyes and Pigments: The chemical structure allows for the synthesis of colored compounds that can be used in dyes.
- Polymer Science: Its reactivity can be harnessed to create polymers with specific properties tailored for industrial applications.
Case Study 1: Anticancer Efficacy
A recent study investigated the effects of this compound on human cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation at concentrations as low as 10 µM. Tumor models treated with doses of 10 mg/kg showed notable tumor regression and reduced RET phosphorylation levels, suggesting a mechanism involving targeted inhibition of oncogenic pathways .
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli using disc diffusion methods. The results demonstrated that it exhibited substantial antimicrobial activity, comparable to standard antibiotics, highlighting its potential as a lead compound for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 4-(3,4-diethoxyphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-diethoxyphenyl)-1,3-dihydroxy-2-(4’-methoxyphenyl)-propane
- 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- 3,4-dimethoxyphenethylamine
Uniqueness
4-(3,4-diethoxyphenyl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the phenyl ring and the presence of the pyrazole ring with an amine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Biological Activity
4-(3,4-Diethoxyphenyl)-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including in vitro and in vivo studies.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a 3,4-diethoxyphenyl group. Its molecular formula is C13H17N3O2, and it is classified within a broader category of pyrazole derivatives known for diverse pharmacological properties.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. In particular, derivatives have shown effectiveness against various bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) values were reported as low as 0.22 to 0.25 μg/mL for certain active derivatives .
- The compound's ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis was also highlighted.
Anti-inflammatory Effects
Pyrazole derivatives have been investigated for their anti-inflammatory properties. A study showed that specific analogs could inhibit tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) production by up to 93% at concentrations of 10 µM, demonstrating their potential as anti-inflammatory agents .
Anticancer Activity
The anticancer potential of pyrazole derivatives is well-documented. Compounds based on the pyrazole scaffold have been shown to inhibit the growth of various cancer cell lines, including:
- Lung cancer
- Colorectal cancer
- Breast cancer (notably MDA-MB-231 cells)
Research indicates that these compounds can induce apoptosis and inhibit cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes relevant to inflammation and cancer progression.
- Receptor Modulation : It can bind to receptors involved in signaling pathways that regulate cell growth and apoptosis.
Study on Antitumor Efficacy
In a recent study involving murine models, administration of this compound at doses of 1, 3, and 10 mg/kg resulted in significant tumor regression. The study noted that the compound was well-tolerated at these doses, with observable effects on intratumoral phosphorylation levels indicative of its mechanism targeting RET signaling pathways .
| Dose (mg/kg) | Tumor Response | Observations |
|---|---|---|
| 1 | Tumor inhibition | Minimal side effects |
| 3 | Tumor stasis | Moderate side effects |
| 10 | Significant regression | Severe side effects observed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
